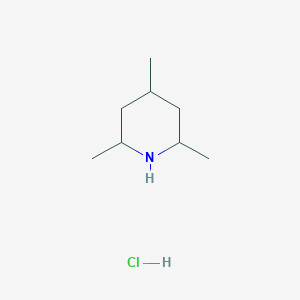

2,4,6-Trimethylpiperidine hydrochloride

Description

2,4,6-Trimethylpiperidine hydrochloride (CAS 71595-26-1) is a piperidine derivative with three methyl groups substituted at the 2-, 4-, and 6-positions of the heterocyclic ring. It is supplied as a crystalline solid with a purity of 98% and is used primarily as a reagent in biochemical research, particularly for enriching O-GlcNAcylated proteins during DNA damage studies . Its molecular formula is C₈H₁₇N·HCl, with a molecular weight of approximately 163.68 g/mol. The compound’s trimethyl substitution pattern enhances lipophilicity, influencing its solubility and interaction with biomolecules.

Propriétés

IUPAC Name |

2,4,6-trimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDJUMOWFACOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods: On an industrial scale, the production of 2,4,6-Trimethylpiperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methyl groups on the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: N-oxides of 2,4,6-Trimethylpiperidine.

Reduction: Trimethylpiperidine amines.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Organic Chemistry | Used as a reagent for synthesizing hindered amines and other derivatives. |

| Biochemistry | Investigated for enzyme stabilization and inhibition studies due to its ability to form stable complexes with proteins. |

| Pharmaceuticals | Explored as a precursor in drug development and therapeutic applications. |

| Materials Science | Employed as a stabilizer in polymers to enhance resistance against thermal degradation and UV light exposure. |

Case Studies

-

Enzyme Stabilization:

A study demonstrated that 2,4,6-trimethylpiperidine hydrochloride effectively stabilized enzymes during high-temperature reactions. The presence of this compound enhanced enzyme activity compared to controls without it. -

Antiviral Activity Investigation:

Research focused on HIV entry inhibitors synthesized derivatives containing the trimethylpiperidine moiety. These compounds exhibited varying degrees of antiviral activity against HIV-1 strains, indicating potential therapeutic applications. -

Oxidative Stress Mechanisms:

The compound's role in modulating oxidative stress was examined. It was found to stabilize free radicals effectively without significant toxicity at low doses, suggesting its potential use in oxidative stress-related conditions.

Industrial Applications

In the industrial sector, 2,4,6-trimethylpiperidine hydrochloride serves as:

- Light Stabilizers: It is incorporated into polymer formulations to improve resistance against degradation caused by UV radiation.

- Heat Stabilizers: Enhances the thermal stability of synthetic materials.

- Oxidation Stabilizers: Protects organic materials from oxidative degradation.

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural, physicochemical, and functional differences between 2,4,6-trimethylpiperidine hydrochloride and related compounds:

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The trimethyl groups in 2,4,6-trimethylpiperidine hydrochloride increase its hydrophobicity compared to derivatives with polar substituents (e.g., trichlorophenyl or phenoxy groups). This property makes it suitable for membrane-associated biochemical processes but may limit aqueous solubility unless formulated as a hydrochloride salt . Compounds like 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride exhibit reduced solubility due to halogenated aromatic rings but show enhanced stability in organic solvents .

Biological Activity :

- Trimeperidine hydrochloride and meperidine hydrochloride (CAS 50-13-5) are opioid analgesics with phenyl and ester groups critical for µ-opioid receptor binding . In contrast, 2,4,6-trimethylpiperidine hydrochloride lacks pharmacological activity due to its simple alkyl substituents.

- The triarylphosphine–trimethylpiperidine reagent is used to enrich O-GlcNAcylated proteins, highlighting its role in post-translational modification studies rather than direct therapeutic applications .

Synthetic Utility :

- Derivatives like 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride (CAS 1323251-07-5) serve as intermediates in synthesizing glycosidase inhibitors due to their complex benzyloxy substituents .

- The trimethyl derivative’s structural simplicity makes it a versatile building block for further chemical modifications .

Activité Biologique

2,4,6-Trimethylpiperidine hydrochloride (TMPH) is an organic compound notable for its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

Molecular Formula: C8H17N·HCl

Molecular Weight: 175.69 g/mol

TMPH is a derivative of piperidine, characterized by three methyl groups at the 2, 4, and 6 positions. This unique structure influences its reactivity and biological interactions.

TMPH has been shown to interact with various molecular targets, acting as a ligand for certain receptors or enzymes. Its mechanisms include:

- Enzyme Modulation: TMPH may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Interaction: The compound can influence neurotransmitter systems, potentially impacting cognitive functions and mood regulation.

- Cellular Signaling Pathways: TMPH's interaction with cellular receptors may modulate signaling cascades involved in inflammation and cellular proliferation .

Biological Activities

Research indicates that TMPH exhibits several biological activities:

- Antimicrobial Properties: Studies have demonstrated that TMPH possesses antimicrobial effects against a range of pathogens. Its efficacy varies depending on concentration and the type of microorganism tested.

- Anticancer Effects: Preliminary studies suggest that TMPH may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. For instance, it has shown selective toxicity towards specific tumor cells with IC50 values indicating significant activity at low concentrations .

- Neuroprotective Effects: The compound's modulation of neurotransmitter systems suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Cytotoxic to specific cancer cell lines | |

| Neuroprotection | Modulates neurotransmitter systems |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of TMPH, researchers treated several cancer cell lines with varying concentrations. The results indicated that TMPH induced apoptosis in H1975 lung cancer cells with an IC50 value of 15 μM, demonstrating its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of TMPH against Staphylococcus aureus. The compound exhibited significant inhibitory effects at concentrations above 100 µg/mL, suggesting its potential role in developing antimicrobial agents.

Q & A

Basic: What are the recommended synthetic routes for 2,4,6-trimethylpiperidine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves reductive amination of 2,4,6-trimethylpyridine derivatives using ammonium acetate and sodium cyanoborohydride in methanol under reflux conditions. Reaction efficiency can be optimized by:

- Stepwise alkylation : Introducing methyl groups sequentially to avoid steric hindrance .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol to enhance purity .

- Safety : Adhere to GHS protocols for handling flammable reagents (e.g., methanol) and ensure proper ventilation to mitigate inhalation risks .

Advanced: How can regioselectivity challenges in introducing methyl groups at the 2,4,6-positions of piperidine be addressed?

Methodological Answer:

Regioselectivity can be controlled through:

- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups) to direct methylation to specific positions .

- Catalytic strategies : Employ transition metal catalysts (e.g., Pd/C) to favor specific C–H activation pathways .

- Computational modeling : Use DFT calculations to predict steric and electronic preferences for methyl group addition .

Basic: What spectroscopic techniques are critical for confirming the structure of 2,4,6-trimethylpiperidine hydrochloride?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 121 for the free base) and fragmentation patterns .

- IR spectroscopy : Detect N–H stretching (2500–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Advanced: How can computational methods complement experimental data in resolving stereochemical ambiguities?

Methodological Answer:

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to assign stereoisomers .

- Molecular docking : Simulate interactions with chiral catalysts to infer preferred enantiomeric pathways .

- X-ray crystallography : Validate computational predictions by resolving crystal structures .

Basic: What are the key safety considerations when handling 2,4,6-trimethylpiperidine hydrochloride?

Methodological Answer:

- GHS hazards : Classified as skin/eye irritant (Category 2) and respiratory irritant (Category 3) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for ventilation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Cell viability assays : Use MTT or Alamar Blue in HEK-293 or HepG2 cells to assess cytotoxicity .

- Ames test : Screen for mutagenicity in Salmonella typhimurium strains with metabolic activation .

- Enzyme inhibition studies : Evaluate interactions with cytochrome P450 isoforms to predict metabolic stability .

Basic: In what types of chemical reactions is this compound commonly employed?

Methodological Answer:

- Catalysis : Acts as a base in SN2 reactions or a ligand in transition metal catalysis .

- Pharmaceutical intermediates : Used in synthesizing opioid analogs (e.g., meperidine derivatives) .

- Coordination chemistry : Forms complexes with Cu(II) or Fe(III) for redox studies .

Advanced: How does the steric environment influence reactivity in asymmetric synthesis?

Methodological Answer:

- Steric hindrance : The 2,4,6-trimethyl groups restrict access to the nitrogen lone pair, reducing nucleophilicity but enhancing stereocontrol in chiral environments .

- Enantioselectivity : Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric alkylation .

Basic: How should researchers address discrepancies in reported physicochemical properties?

Methodological Answer:

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .

- Melting point analysis : Compare differential scanning calorimetry (DSC) data with literature values .

- Solubility testing : Perform phase-solubility studies in polar aprotic solvents (e.g., DMSO) .

Advanced: What statistical approaches are recommended for SAR analysis in derivatives?

Methodological Answer:

- QSAR modeling : Apply partial least squares (PLS) regression to correlate substituent effects (e.g., Hammett σ values) with biological activity .

- Machine learning : Train neural networks on datasets of analogs to predict binding affinities .

- Cluster analysis : Group derivatives by substituent patterns to identify activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.